molecular formula C18H31ClN2O3 B5481685 N-tert-butyl-2-[2-[(tert-butylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride

N-tert-butyl-2-[2-[(tert-butylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride

Cat. No.: B5481685
M. Wt: 358.9 g/mol
InChI Key: JWUUZXYBVDMRRF-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[2-[(tert-butylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride is a synthetic organic compound with potential applications in various scientific fields It is characterized by its complex structure, which includes tert-butyl groups, methoxyphenoxy moieties, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[2-[(tert-butylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. For example, the synthesis may involve the reaction of tert-butylamine with a methoxyphenoxy derivative, followed by acylation to introduce the acetamide group. The final step often includes the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[2-[(tert-butylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can introduce new functional groups to the aromatic ring .

Scientific Research Applications

N-tert-butyl-2-[2-[(tert-butylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[2-[(tert-butylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-2-[2-[(tert-butylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

N-tert-butyl-2-[2-[(tert-butylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3.ClH/c1-17(2,3)19-11-13-9-8-10-14(22-7)16(13)23-12-15(21)20-18(4,5)6;/h8-10,19H,11-12H2,1-7H3,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUUZXYBVDMRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=C(C(=CC=C1)OC)OCC(=O)NC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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